molecular formula C18H18O3 B4621474 4-[2-(2-allylphenoxy)ethoxy]benzaldehyde

4-[2-(2-allylphenoxy)ethoxy]benzaldehyde

Cat. No. B4621474
M. Wt: 282.3 g/mol
InChI Key: HANSUESKALTFCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-[2-(2-Allylphenoxy)ethoxy]benzaldehyde often involves multi-step chemical reactions. For example, a benzoxazine derivative was synthesized from o-allylphenol, indicating the use of allyl-containing compounds as starting materials in complex syntheses (Liu et al., 2014). Similarly, the electrochemical oxidation of 4-alkyloxytoluenes has been shown to yield benzaldehyde derivatives, suggesting a method for the synthesis of specific benzaldehyde compounds (Trutschel et al., 1991).

Molecular Structure Analysis

Quantum mechanical studies have been conducted on similar benzaldehyde compounds to compare their molecular structures and vibrational data. Such studies provide insights into the molecular dynamics and structural properties of these compounds (Krishnakumar et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving benzaldehyde derivatives often lead to the formation of various products. For instance, homologation of benzaldehydes has been described, highlighting the versatility of these compounds in synthetic chemistry (Dabdoub et al., 2012). Additionally, studies on benzaldehyde oxime derivatives reveal their reactive properties, including NLO, NBO, MEP, and HOMO-LUMO analysis, which are crucial for understanding their chemical behavior (Jalaja et al., 2017).

Physical Properties Analysis

The physical properties of benzaldehyde derivatives, such as their crystalline structure and spectroscopic characteristics, have been extensively studied. The crystal structure of 2-methoxy-benzaldehyde, for example, demonstrates the presence of intra- and intermolecular C-H...O short contacts, which are indicative of the compound's solid-state behavior (Ribeiro-Claro et al., 2002).

Chemical Properties Analysis

Benzaldehyde derivatives exhibit a wide range of chemical properties, including reactivity towards various functional groups and participation in diverse chemical reactions. For instance, spectroscopic studies on specific benzaldehyde derivatives have provided insights into their reactive properties, supported by DFT calculations and molecular dynamics simulations (Jalaja et al., 2017).

Scientific Research Applications

Polymer Synthesis and Properties

One application of compounds related to 4-[2-(2-allylphenoxy)ethoxy]benzaldehyde is in the synthesis of benzoxazine polymers. A study by Liu et al. (2014) focuses on synthesizing allyl-containing bifunctional benzoxazines from o-allylphenol, 4,4′-diaminodiphenyl ether, and formaldehyde. This research highlights the thermal polymerization behaviors and resulting polybenzoxazines, noting differences in polymer properties such as storage modulus and thermal stability due to isomerization processes (Liu et al., 2014).

Catalytic Efficiency and Reaction Mechanisms

In the realm of catalysis, research by Bernini et al. (2005) explores the efficient oxidation of hydroxylated and methoxylated benzaldehydes to phenols using hydrogen peroxide/methyltrioxorhenium in ionic liquids, demonstrating a catalytic reaction that yields products in good amounts over short periods (Bernini et al., 2005).

Enzymatic Synthesis

Kühl et al. (2007) investigate the enzymatic synthesis of benzoin derivatives using benzaldehyde lyase (BAL), highlighting an optimal synthesis pathway for (R)-3,3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin with high yield and enantioselectivity (Kühl et al., 2007).

Oxidation Mechanisms

Malik et al. (2016) delve into the oxidation mechanisms of methoxy benzaldehydes, including 4-methoxybenzaldehyde, by benzimidazolium fluorochromate in an aqueous acetic acid medium. This study provides insights into the reaction order and proposes a mechanism based on observed kinetics (Malik et al., 2016).

Synthetic Methodologies

Research by Shimizu et al. (2009) on the synthesis of condensed heterocyclic compounds presents a method for the oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, demonstrating the versatility of related compounds in synthesizing fluorescent heterocycles (Shimizu et al., 2009).

properties

IUPAC Name

4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-2-5-16-6-3-4-7-18(16)21-13-12-20-17-10-8-15(14-19)9-11-17/h2-4,6-11,14H,1,5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANSUESKALTFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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